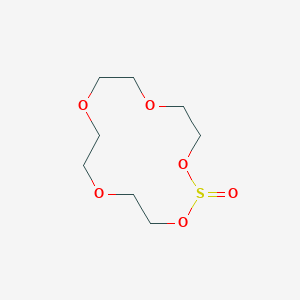
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide is a cyclic organic compound characterized by the presence of five oxygen atoms and one sulfur atom in its structure.
Preparation Methods
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide can be synthesized through organic synthesis methods. One common approach involves the reaction of epoxides with sulfur-containing reagents. The compound can also be prepared through the reaction of thioepoxides . Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes and the modulation of various biochemical pathways. The compound’s ability to form multiple hydrogen bonds and coordinate with metal ions contributes to its effectiveness in various applications .
Comparison with Similar Compounds
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2-oxide can be compared with other similar compounds, such as:
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane: This compound lacks the oxide group, resulting in different chemical properties and reactivity.
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide: This compound has an additional oxide group, leading to increased oxidation potential and different applications
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H16O6S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1,3,6,9,12-pentaoxa-2λ4-thiacyclotetradecane 2-oxide |
InChI |
InChI=1S/C8H16O6S/c9-15-13-7-5-11-3-1-10-2-4-12-6-8-14-15/h1-8H2 |
InChI Key |
HBLKVFWWOOKQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOS(=O)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















